![molecular formula C7H9FN2 B6265844 2-(aminomethyl)-6-fluoroaniline CAS No. 1314932-58-5](/img/no-structure.png)
2-(aminomethyl)-6-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminomethyl groups are monovalent functional groups with the formula −CH2−NH2. They can be described as a methyl group substituted by an amino group . The compound “2-(aminomethyl)-6-fluoroaniline” would likely contain this functional group attached to an aniline (phenylamine) structure with a fluorine atom at the 6th position.
Molecular Structure Analysis
The molecular structure of “2-(aminomethyl)-6-fluoroaniline” would likely be similar to that of 2-(aminomethyl)aniline, which has a molecular formula of C7H10N2 .Chemical Reactions Analysis
Again, while specific reactions involving “2-(aminomethyl)-6-fluoroaniline” are not available, aminomethyl groups are known to participate in various reactions. For instance, aminomethyl propanol is a precursor to oxazolines via its reaction with acyl chlorides .Scientific Research Applications
Development of Broad-Spectrum Antibiotics
Researchers have developed aryl substituted aminomethyl spectinomycin (eAmSPCs) antibiotics as potential broad-spectrum antibiotics . These could be developed into therapeutics to treat many infections, including those resistant to current treatments, and biodefense pathogens . They exhibit improved safety and pharmacokinetic properties .
Treatment of Mycobacterium Abscessus Infections
The structure of these eAmSPCs is up to 64-fold more potent against Mycobacterium abscessus (Mab) than regular spectinomycin . Mab is a species of rapidly growing, multi-drug resistant mycobacteria, distantly related to the bacterium that causes tuberculosis .
Synthesis of Biopolymers
5-(aminomethyl)2-furancarboxylic acid (AMFC), a promising monomer for biopolymers, can be synthesized from biomass-derived furfurals . This process involves aerial oxidation of HMF using a Pt/SiO2 catalyst followed by reductive amination by transaminase .
Synthesis of Other Compounds
Use as a Buffer and Chelating Agent
Enantioselective Synthesis of Pyrrolidines and Piperidines
The methodology used to synthesize 2-aminomethyl and 3-amino pyrrolidines and piperidines in high yields and with good enantioselectivity . The usefulness of the method is demonstrated through the synthesis of a 2-aminomethyl iminocyclitol .
Mechanism of Action
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(aminomethyl)-6-fluoroaniline involves the reaction of 2,6-difluoroaniline with formaldehyde and ammonium chloride in the presence of a catalyst to form the target compound.", "Starting Materials": [ "2,6-difluoroaniline", "Formaldehyde", "Ammonium chloride", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 2,6-difluoroaniline in a suitable solvent.", "Step 2: Add formaldehyde and ammonium chloride to the reaction mixture.", "Step 3: Add a catalyst to the reaction mixture and stir the mixture at a suitable temperature for a suitable time.", "Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] } | |
CAS RN |
1314932-58-5 |
Product Name |
2-(aminomethyl)-6-fluoroaniline |
Molecular Formula |
C7H9FN2 |
Molecular Weight |
140.2 |
Purity |
85 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.